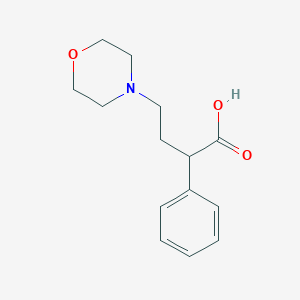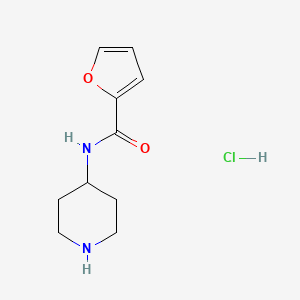
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Vue d'ensemble
Description
“3,5-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da . It is used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .
Synthesis Analysis
“3,5-Difluorobenzoyl chloride” was used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 .
Molecular Structure Analysis
The molecular structure of “3,5-Difluorobenzoyl chloride” can be represented as F2C6H3COCl . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The refractive index of “3,5-Difluorobenzoyl chloride” is 1.5031 (lit.) . Its density is 1.403 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Molecular Structure and Interactions
- The study of novel phthalide derivatives, including analyses through X-ray diffraction and DFT calculations, sheds light on the intricate molecular structures and potential chemical reactivity of compounds with complex aromatic systems. Such research highlights the importance of understanding geometric and electronic properties for applications in materials science and molecular engineering (Yılmaz et al., 2020).
Supramolecular Chemistry
- Research into hydrogen-bonded supramolecular associations in organic acid–base salts reveals the significance of non-covalent interactions in designing novel molecular assemblies. This is crucial for the development of new materials with tailored properties, including those required for catalysis, separation processes, and sensor technologies (Khalib et al., 2014).
Coordination Polymers
- Studies on solvent-dependent coordination polymers involving cobalt complexes of nitro-substituted benzoic acids with bipyridine illustrate the role of solvents in the self-assembly of three-dimensional structures. This research is foundational for the design of coordination polymers with potential applications in gas storage, separation technologies, and catalysis (Pedireddi & Varughese, 2004).
Photophysical Properties
- Investigations into the synthesis and structural characterization of platinum(II) complexes, incorporating 4-methylpyridine derivatives, offer insights into the design of materials with specific electronic and luminescent properties. Such compounds have potential applications in organic light-emitting diodes (OLEDs) and as photophysical probes in bioimaging and sensors (Ionkin et al., 2005).
Molecular Docking and Biological Activity
- Synthesis and characterization of oxadiazoline derivatives bearing the 6-methylpyridine moiety, followed by molecular docking studies, highlight the application of these compounds in exploring biological activity and potential therapeutic uses. This approach is significant for drug discovery, especially in identifying compounds with antimicrobial properties (Shyma et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFRHOYPYOVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)



![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
